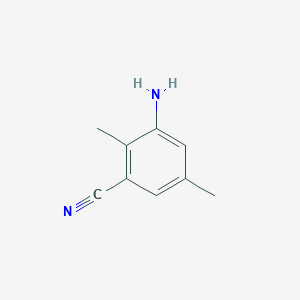

3-Amino-2,5-dimethylbenzonitrile

Description

Contextualization of 3-Amino-2,5-dimethylbenzonitrile within Aromatic Nitrile Chemistry

Aromatic nitriles, organic compounds featuring a nitrile group (-C≡N) attached to an aromatic ring, are fundamental building blocks in chemical synthesis. fiveable.menumberanalytics.com Their unique chemical properties, stemming from the interplay between the stable aromatic ring and the electron-withdrawing nitrile group, make them versatile intermediates in the production of pharmaceuticals, dyes, and agrochemicals. fiveable.menumberanalytics.comnumberanalytics.com The nitrile group's ability to be converted into various other functional groups, such as amines, carboxylic acids, and amides, further enhances their synthetic utility. numberanalytics.comfiveable.me

This compound fits squarely within this important class of molecules. Its structure, which includes an amino group and two methyl groups on the benzene (B151609) ring in addition to the nitrile, offers multiple sites for chemical modification, making it a valuable precursor for more complex molecules with potential biological or material science applications. ontosight.aiontosight.ai

Historical Perspective on the Synthesis and Derivatization of Substituted Benzonitriles

The journey of synthesizing nitriles began in the 19th century. A pivotal moment was the discovery of the Sandmeyer reaction in 1884, which provided one of the earliest reliable methods for producing aromatic nitriles from aryl diazonium salts using copper(I) cyanide. numberanalytics.com Another significant early method is the Letts nitrile synthesis, discovered in 1872, which involves the reaction of aromatic carboxylic acids with metal thiocyanates. wikipedia.org Over the years, these foundational methods have been refined and expanded upon. For instance, researchers found that using different metal thiocyanates, such as lead(II) thiocyanate (B1210189) or zinc(II) salts, could significantly improve yields in the Letts synthesis. wikipedia.org

The 20th and 21st centuries have seen the development of more sophisticated techniques, including palladium-catalyzed cyanation of aryl halides, which has become a popular and efficient method for preparing substituted aromatic nitriles. rsc.org Other methods include the ammoxidation of toluene (B28343), the Rosenmund-Von Braun reaction, and the dehydration of amides or oximes. ijarst.in The derivatization of substituted benzonitriles, the process of adding new functional groups, has also evolved, allowing for the creation of a vast array of complex molecules. acs.orgresearchgate.net

Broad Academic Relevance and Emerging Research Frontiers for this compound

The academic relevance of this compound and related compounds is on the rise. Substituted benzonitriles are integral to medicinal chemistry, with over 60 small molecule drugs on the market containing a cyano group. nih.gov They are investigated for a wide range of therapeutic applications, including as anticancer agents, anti-inflammatory agents, and treatments for various diseases. google.com

For this compound specifically, its structural features make it an interesting candidate for further investigation. The presence of the amino group, for example, allows for the formation of hydrogen bonds, a key interaction in biological systems. researchgate.net Research is ongoing to explore its potential in the synthesis of novel compounds with specific biological activities. For instance, similar benzonitrile (B105546) derivatives have been used as intermediates in the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitors. mdpi.com The steric and electronic effects of the methyl and amino groups on the reactivity of the nitrile and the aromatic ring are also areas of active study, aiming to unlock new synthetic pathways and applications.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 90557-28-1 glpbio.com |

| Molecular Formula | C9H10N2 glpbio.com |

| Molecular Weight | 146.19 chemscene.com |

| Heavy Atom Count | 11 ambeed.com |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,5-dimethylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-8(5-10)7(2)9(11)4-6/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMHMRUGCQCDJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 3 Amino 2,5 Dimethylbenzonitrile and Its Analogs

Classical Approaches in Benzonitrile (B105546) Synthesis Applicable to 3-Amino-2,5-dimethylbenzonitrile

Traditional methods for synthesizing benzonitriles often serve as the foundation for producing more complex derivatives like this compound. These approaches typically involve the functionalization of a pre-existing benzene (B151609) ring or the introduction of the nitrile group through established chemical transformations.

Electrophilic Aromatic Substitution for Ring Functionalization

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing various functional groups onto a benzene ring. total-synthesis.comdalalinstitute.com In the context of synthesizing this compound, EAS reactions can be employed to introduce the amino or nitro group (a precursor to the amino group) and the methyl groups onto the aromatic ring.

The general mechanism involves the attack of the electron-rich aromatic ring on an electrophile, forming a resonance-stabilized carbocation known as an arenium ion. dalalinstitute.com Subsequent deprotonation restores the aromaticity of the ring, resulting in a substituted benzene derivative. total-synthesis.comdalalinstitute.com The directing effects of the substituents already present on the ring are crucial for achieving the desired substitution pattern. For instance, alkyl groups are activating and ortho-, para-directing, while a nitro group is deactivating and meta-directing. youtube.com

A plausible synthetic route could start with 2,5-dimethylaniline. Nitration of this compound would be directed by the activating amino and methyl groups. Subsequent reduction of the introduced nitro group would yield a diamine, which could then be selectively diazotized and cyanated to afford the final product. Alternatively, starting with 2,5-dimethylnitrobenzene, further electrophilic substitution would be directed by the existing groups.

A common method for introducing a bromine atom, which can later be converted to a nitrile, is through electrophilic bromination using bromine in the presence of a catalyst like iron(III) bromide. smolecule.com

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) offers another avenue for synthesizing substituted benzonitriles. This reaction typically occurs when the aromatic ring is substituted with strong electron-withdrawing groups, such as a nitro group, which can stabilize the intermediate Meisenheimer complex. juniperpublishers.compressbooks.pub

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. masterorganicchemistry.com For the synthesis of this compound, a potential precursor could be a di-halogenated dimethylbenzene derivative. Reaction with a cyanide source could displace one of the halogens. The presence of other substituents will influence the reactivity and regioselectivity of the substitution. For instance, the reaction of 2,3-dichloronitrobenzene (B165493) with a thiol under basic conditions results in the specific exchange of the chlorine atom at the 2-position. google.com

In some cases, under harsh conditions, aryl halides without electron-withdrawing groups can undergo nucleophilic substitution via a benzyne (B1209423) intermediate. pressbooks.pubmasterorganicchemistry.com

Cyanation Reactions for Nitrile Group Introduction

The introduction of the nitrile group is a key step in the synthesis of this compound. Several classical cyanation methods are available.

The Sandmeyer reaction is a well-established method for converting an aryl diazonium salt, typically prepared from an aniline (B41778) derivative, into a benzonitrile using a copper(I) cyanide salt. nih.gov This reaction is often a reliable choice for introducing a nitrile group at a specific position on the aromatic ring.

The Rosenmund-von Braun reaction involves the reaction of an aryl halide with copper(I) cyanide, usually at elevated temperatures, to produce the corresponding aryl nitrile. beilstein-journals.org Variations of this method may use other cyanide sources and catalysts. For example, 3-chloro-2-isothiopropylaniline can be converted to 3-amino-2-isithiopropylbenzonitrile using copper(I) cyanide. google.com

Another classical approach is the dehydration of a primary amide or an aldoxime. The starting amide can be prepared from the corresponding carboxylic acid, which in turn might be synthesized via oxidation of a methyl group on the aromatic ring.

| Reaction Name | Description | Starting Material Example |

| Sandmeyer Reaction | Conversion of an aryl diazonium salt to a benzonitrile using copper(I) cyanide. nih.gov | 3-Amino-2,5-dimethylaniline |

| Rosenmund-von Braun Reaction | Reaction of an aryl halide with copper(I) cyanide to form an aryl nitrile. beilstein-journals.org | 3-Bromo-2,5-dimethylaniline |

| Dehydration of Amide/Oxime | Removal of water from a primary amide or an aldoxime to yield a nitrile. | 3-Amino-2,5-dimethylbenzamide |

Modern Catalytic Methods for the Synthesis of the this compound Framework

Contemporary organic synthesis increasingly relies on catalytic methods, which often provide higher yields, greater selectivity, and milder reaction conditions compared to classical approaches. The synthesis of this compound and its analogs can benefit significantly from these modern techniques.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed)

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.comgfzxb.orghanyang.ac.kr Palladium-catalyzed cyanation reactions are particularly effective for the synthesis of aryl nitriles from aryl halides or triflates. rsc.org

These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source. A variety of cyanide sources can be used, including zinc cyanide, potassium ferrocyanide, and even benzyl (B1604629) cyanide. organic-chemistry.orgrsc.org The use of heterogeneous catalysts like Pd/C offers advantages in terms of catalyst separation and recycling. organic-chemistry.org For instance, a practical method for palladium-catalyzed cyanation of aryl halides using Pd/C has been developed, which can be applied to various aryl bromide substrates. organic-chemistry.org

Aryl diazonium salts can also be cyanated using palladium catalysts under mild conditions. researchgate.net This method offers a valuable alternative to the classical Sandmeyer reaction. The choice of ligand is often critical for the success of these reactions, with bulky electron-rich phosphine ligands frequently employed to promote the catalytic cycle.

| Catalyst System | Substrate Type | Cyanide Source | Key Features |

| Pd/C, dppf | Aryl bromides/chlorides | Zn(CN)₂ | Heterogeneous, scalable. organic-chemistry.org |

| Pd(OAc)₂, Ligand | Aryl chlorides/bromides | K₄[Fe(CN)₆] | General and practical for a wide range of substrates. nih.gov |

| Pd catalyst | Arenediazonium tetrafluoroborates | 2-(piperidin-1-yl)acetonitrile | Mild conditions. researchgate.net |

Oxidative Nitrile Formation Techniques

Oxidative cyanation methods provide a direct route to nitriles from various precursors, often avoiding the need for pre-functionalized starting materials. One such approach is the oxidative cyanation of tertiary amines to form α-aminonitriles, which can be catalyzed by transition metals like ruthenium. beilstein-journals.orgorganic-chemistry.orgnih.gov While not a direct synthesis of this compound, this methodology is relevant for the synthesis of related structures.

More directly applicable are methods for the oxidative conversion of methyl groups on an aromatic ring to a nitrile group. These transformations typically involve a catalyst and an oxidant in the presence of a nitrogen source like ammonia. This approach, known as ammoxidation, is a significant industrial process for the synthesis of benzonitriles. rsc.orgrsc.org

Recent research has focused on developing more sustainable and selective catalytic systems for ammoxidation, often employing mixed metal oxides as catalysts. Electrosynthesis also presents a green alternative for nitrile production, for example, the electrosynthesis of benzonitrile from benzyl alcohol using a PolyTEMPO electrocatalyst. jca.edu.vn

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of aminobenzonitriles and their derivatives to minimize environmental impact and enhance safety. These approaches focus on the use of eco-friendly catalysts, alternative energy sources, and sustainable reagents.

One notable green approach involves the use of carbon dioxide (CO2) as a C1 building block in reactions with 2-aminobenzonitriles. researchgate.net This method is considered atom-economical and has been explored for the synthesis of quinazoline-2,4(1H,3H)-diones. researchgate.netdntb.gov.ua Research has shown that these reactions can proceed efficiently in water without the need for a catalyst, presenting a simple and green route for the synthesis of these heterocyclic compounds. researchgate.net

The use of heterogeneous and reusable catalysts is another cornerstone of green synthetic routes. Alum (AlK(SO4)2·12H2O), an inexpensive and environmentally friendly catalyst, has been effectively used for the synthesis of imidazo[1,2-a]pyrimidine-3-carbonitriles from 2-aminobenzonitriles. jsynthchem.comjsynthchem.com This method often employs microwave irradiation to accelerate the reaction, significantly reducing reaction times compared to conventional heating. jsynthchem.comjsynthchem.com The catalyst can be easily recovered and reused, which is advantageous for large-scale applications. jsynthchem.com

Microwave-assisted synthesis, in general, has emerged as a powerful tool in green chemistry for the synthesis of aminobenzonitrile derivatives. researchgate.netresearchgate.net It offers benefits such as faster reaction rates, higher yields, and often cleaner reaction profiles. researchgate.netresearchgate.net For instance, the amination step in the synthesis of a complex benzonitrile derivative was reduced from 12 hours to just 15 minutes using microwave irradiation. researchgate.net

Sustainable routes for producing N-heterocycles from renewable resources are also being actively researched. rsc.org These strategies often involve intramolecular cyclization, cycloaddition, and multicomponent condensation reactions to construct complex molecular architectures from bio-based functional molecules. rsc.org

| Catalyst/Method | Reactants | Product | Key Green Features |

| Water (catalyst-free) | 2-Aminobenzonitriles, CO2 | Quinazoline-2,4(1H,3H)-diones | Use of water as a green solvent, no catalyst needed. researchgate.net |

| Alum (AlK(SO4)2·12H2O) | 2-Aminobenzonitriles, Malononitrile, Benzaldehyde (B42025) | Imidazo[1,2-a]pyrimidine-3-carbonitriles | Eco-friendly, reusable heterogeneous catalyst. jsynthchem.comjsynthchem.com |

| Microwave Irradiation | 2-Aminobenzonitrile (B23959), Orthoesters, Ammonium (B1175870) Acetate | 4-Aminoquinazolines | Reduced reaction time, energy efficiency. researchgate.net |

| Palladium-catalyzed cascade | 2-Azido sulfoximines, Isonitriles | 3-Amino-substituted benzothiadiazine oxides | Low catalyst loading, short reaction times. rsc.org |

Multi-Component Reactions and Annulation Strategies involving Aminobenzonitriles

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying purification processes. nih.govbeilstein-journals.org Aminobenzonitriles are valuable building blocks in various MCRs for the synthesis of diverse heterocyclic compounds.

A notable example is the one-pot, three-component synthesis of 2-substituted 4-aminoquinazolines from 2-aminobenzonitrile, orthoesters, and ammonium acetate. researchgate.net This reaction can be performed under solvent-free conditions with microwave irradiation, leading to good yields in a short time. researchgate.net Similarly, multicomponent polymerizations involving 2-aminobenzonitrile have been developed to create functional polymers with complex structures. acs.org

Annulation strategies, which involve the formation of a new ring onto an existing one, are also crucial in the synthesis of fused heterocyclic systems from aminobenzonitriles. Spiro annulation of (Z)-3-amino-acrylates with 2-amino arylbenzamides has been achieved using Lewis acid catalysis to produce novel spiro[pyrrole-3,2′-quinazoline] carboxylate derivatives. rsc.org Another sophisticated approach is the tandem aza-Cope/Mannich reaction, which has been used to create polysubstituted pyrrolidines. researchgate.netacs.org This type of cascade reaction allows for the construction of complex molecular frameworks under mild conditions. acs.org

| Reaction Type | Reactants | Product | Key Features |

| Three-Component Reaction | 2-Aminobenzonitrile, Orthoesters, Ammonium Acetate | 2-Alkyl-4-aminoquinazolines | One-pot synthesis, solvent-free, microwave-assisted. researchgate.net |

| Multicomponent Polymerization | Diynes, Disulfonyl azides, 2-Aminobenzonitrile | Iminocoumarin/quinoline-containing poly(N-sulfonylimine)s | High atom economy, generation of functional polymers. acs.org |

| Spiro Annulation | Ethyl (Z)-3-amino-3-phenylacrylates, 2-Amino-N-alkyl/arylbenzamides | Spiro[pyrrole-3,2′-quinazoline] carboxylate derivatives | Domino reaction, Lewis acid catalysis. rsc.org |

| Tandem aza-Cope/Mannich Reaction | Diarylpyrimidine derivative, 1-Amino-2,3-dimethylbut-3-en-2-ol | Pyrrolidine-substituted diarylpyrimidine | C-C bond formation under mild conditions. researchgate.netacs.org |

Isolation, Purification, and Yield Optimization in this compound Synthesis

The effective isolation and purification of this compound and its derivatives are critical for obtaining high-purity products, which is especially important for applications in pharmaceuticals and materials science. The optimization of reaction conditions also plays a pivotal role in maximizing the yield.

Common purification techniques for aminobenzonitrile derivatives include crystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC). The choice of method often depends on the scale of the synthesis and the nature of the impurities. For instance, in the synthesis of etravirine, a drug molecule containing a dimethylbenzonitrile moiety, purification of intermediates was achieved through methods like recrystallization and filtration. nih.govgoogle.com In one procedure, a crude intermediate was purified by dissolving it in toluene (B28343), followed by filtration to obtain the solid product. google.com

Yield optimization is a multi-faceted process that involves adjusting various reaction parameters such as temperature, reaction time, catalyst loading, and solvent. In a microwave-promoted synthesis, an orthogonal experiment was conducted to determine the optimal conditions for an amination reaction, which were found to be 130°C for 15 minutes, resulting in a significantly improved yield. researchgate.net

The preparation of 4-Amino-3,5-dimethylbenzonitrile (B184031), an analog of the target compound, involves a reaction with cuprous cyanide followed by purification. rsc.org Another related compound, 4-hydroxy-3,5-dimethylbenzonitrile, is purified on an industrial scale using crystallization from ethyl acetate/hexane mixtures to achieve high purity. For more challenging separations, silica (B1680970) gel chromatography with solvent systems like dichloromethane/methanol can be employed.

The table below summarizes key aspects of isolation, purification, and yield optimization for aminobenzonitrile derivatives based on available research.

| Compound/Intermediate | Purification Method | Key Optimization Parameters | Reported Yield |

| 4-[[6-Amino-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile | Filtration and washing with water | Reaction time and temperature (12 hours at 120°C) | Not specified in detail, but part of a multi-step synthesis. google.com |

| 4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile | Filtration, washing, and drying | Microwave conditions (130°C, 15 min) | 85.6% for the amination step. nih.gov |

| 4-Hydroxy-3,5-dimethylbenzonitrile | Crystallization (Ethyl acetate/hexane) | Solvent ratio and temperature (3:1 v/v at 0-5°C) | >98.5% purity. |

| 4-Amino-3,5-dimethylbenzonitrile | Column chromatography (EtOAc/hexane) | Not specified | 95% after chromatography. rsc.org |

Reactivity Profiles and Mechanistic Investigations of 3 Amino 2,5 Dimethylbenzonitrile

Reactions of the Amino Group (–NH₂)

The amino group in 3-Amino-2,5-dimethylbenzonitrile is a versatile functional group that readily participates in various reactions, including acylation, alkylation, and diazotization followed by coupling reactions. The electronic nature of the benzene (B151609) ring, influenced by both the amino and nitrile substituents, governs the reactivity of this group.

The nucleophilic nature of the amino group allows it to react with acylating and alkylating agents. These reactions are fundamental in modifying the structure of this compound for the synthesis of more complex molecules.

One common acylation reaction is the protection of the amino group, for instance, using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) and triethylamine (B128534) (TEA). This reaction forms a tert-butoxycarbonyl (Boc) protected amine, which is stable under various reaction conditions but can be easily removed when needed. mdpi.com

Alkylation of the amino group can also be achieved. For example, after Boc protection, the resulting compound can be alkylated with reagents like methyl bromoacetate (B1195939) in the presence of a base such as cesium carbonate (Cs₂CO₃). mdpi.com This introduces an ester functionalized alkyl chain onto the nitrogen atom. Another example involves the alkylation of a diarylamine derivative of 4-amino-3,5-dimethylbenzonitrile (B184031) with ethyl bromoacetate in the presence of sodium hydride (NaH) in dimethylformamide (DMF). nih.gov

Table 1: Acylation and Alkylation Reactions of this compound Derivatives

| Reactant | Reagent(s) | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Amino-4,6-dimethylbenzonitrile | Di-tert-butyl dicarbonate, DMAP, TEA | Acetonitrile | 60 °C, 24 h | tert-butyl (3-cyano-2,4-dimethylphenyl)carbamate | mdpi.com |

| tert-butyl (3-cyano-2,4-dimethylphenyl)carbamate | Methyl bromoacetate, Cs₂CO₃ | --- | --- | Methyl N-(tert-butoxycarbonyl)-N-(3-cyano-2,4-dimethylphenyl)glycinate | mdpi.com |

| Diarylamine derivative of 4-amino-3,5-dimethylbenzonitrile | Ethyl bromoacetate, NaH | DMF | 50 °C, 16 h | Ethyl N-(4-cyano-2,6-dimethylphenyl)-N-(pyrimidinyl)glycinate derivative | nih.gov |

The primary aromatic amino group of this compound can be converted to a diazonium salt through a process called diazotization. This typically involves reacting the amine with nitrous acid, which is often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid or hydrobromic acid. google.comcjph.com.cn

The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions. For instance, it can be subjected to a Sandmeyer-type reaction, where the diazonium group is replaced by a halide or other groups. One documented application is the conversion of 3-amino-2,4-dimethylbenzonitrile to 3-bromo-2,4-dimethylbenzonitrile by diazotization in hydrobromic acid followed by decomposition of the diazonium salt in the presence of cuprous bromide. google.com Similarly, diazotization followed by an iodine substitution reaction has been used to produce 4-iodo-3,5-dimethylbenzonitrile (B1396503) from 4-amino-3,5-dimethylbenzonitrile. cjph.com.cn These halogenated benzonitriles are useful precursors for cross-coupling reactions.

Table 2: Diazo and Coupling Reactions of this compound Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 3-Amino-2,4-dimethylbenzonitrile | NaNO₂, HBr, CuBr | 3-Bromo-2,4-dimethylbenzonitrile | google.com |

| 4-Amino-3,5-dimethylbenzonitrile | NaNO₂, HI | 4-Iodo-3,5-dimethylbenzonitrile | cjph.com.cn |

Transformations of the Nitrile Group (–C≡N)

The nitrile group (–C≡N) is another key reactive site in this compound. It can undergo reduction to form an amine, hydrolysis to yield a carboxylic acid, and can be attacked by nucleophiles.

The nitrile group can be reduced to a primary amine (–CH₂NH₂). This transformation is typically achieved using strong reducing agents. A common and effective method for the reduction of nitriles to primary amines is the use of lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds via nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.org Other reducing agents such as boranes can also be employed. organic-chemistry.org For instance, silylative reduction of nitriles to primary amines can be catalyzed by B(C₆F₅)₃ using hydrosilanes as the reductant under mild conditions. researchgate.net

Table 3: General Conditions for Nitrile Reduction

| Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|

| Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Amine | libretexts.org |

| Silylative Reduction | B(C₆F₅)₃, Hydrosilane | Primary Amine | researchgate.net |

| Borane Reduction | Diisopropylaminoborane, LiBH₄ (cat.) | Primary Amine | organic-chemistry.org |

The nitrile group can be hydrolyzed to a carboxylic acid (–COOH) under either acidic or basic conditions. libretexts.org In acidic hydrolysis, the nitrile is protonated, which increases its electrophilicity and facilitates the attack of water. libretexts.orgmasterorganicchemistry.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org The initial product of hydrolysis is an amide, which can then be further hydrolyzed to the carboxylic acid. libretexts.org An example of this is the hydrolysis of 4-iodo-3,5-dimethylbenzonitrile under alkaline conditions to produce 4-iodo-3,5-dimethylbenzamide, which can be further hydrolyzed to the corresponding carboxylic acid. cjph.com.cn

Table 4: General Conditions for Nitrile Hydrolysis

| Condition | Mechanism | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Acidic | Protonation followed by nucleophilic attack of water | Amide | Carboxylic Acid | libretexts.orgmasterorganicchemistry.com |

| Basic | Nucleophilic attack of hydroxide ion | Amide | Carboxylic Acid | cjph.com.cnlibretexts.org |

The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. libretexts.org This reactivity is fundamental to many synthetic transformations. For example, Grignard reagents can add to the nitrile group to form an imine anion, which upon hydrolysis yields a ketone.

In the context of related benzonitriles, nucleophilic attack on the nitrile group is a key step in various synthetic pathways. The nitrile ligand in metal complexes is often susceptible to nucleophilic attack. unibo.it While specific examples for this compound are not detailed in the provided context, the general reactivity pattern of nitriles suggests that it would be susceptible to such reactions. The Strecker synthesis of amino acids, for instance, involves the addition of a cyanide ion to an imine. masterorganicchemistry.com

Electrophilic and Nucleophilic Reactions of the Aromatic Ring

Electrophilic Aromatic Substitution:

The reactivity of an aromatic ring towards electrophiles is governed by the nature of the substituents it carries. wikipedia.org Activating groups increase the reaction rate by donating electron density, stabilizing the cationic intermediate (the arenium ion or sigma complex), whereas deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. wikipedia.orgrsc.org

In this compound, the amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Similarly, the two methyl groups are also activating and ortho, para-directing. Conversely, the nitrile group is a strong deactivating group, directing electrophiles to the meta position.

Position 6: This position is ortho to the strongly activating amino group and meta to the deactivating nitrile group.

Position 4: This position is para to the strongly activating amino group, ortho to one of the activating methyl groups, and meta to the other methyl group and the deactivating nitrile group.

Due to the potent activating and directing effect of the amino group, electrophilic substitution is strongly favored at positions 4 and 6. The mechanism proceeds in two steps: the initial attack by the electrophile to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org Standard SEAr reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is less common for this molecule under typical conditions. SNAr reactions generally require the presence of a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho and/or para to it. While this compound possesses a strongly electron-withdrawing nitrile group, it lacks a suitable leaving group on the aromatic ring.

However, the nitrile group itself can undergo nucleophilic addition. ontosight.ai Furthermore, in the context of larger molecular scaffolds incorporating the 3,5-dimethylbenzonitrile (B1329614) moiety, nucleophilic substitution reactions are crucial. For instance, the synthesis of the HIV non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine involves the nucleophilic displacement of a chlorine atom on a pyrimidine (B1678525) ring by the sodium salt of 4-hydroxy-3,5-dimethylbenzonitrile. guidechem.comd-nb.info

Metal-Catalyzed Transformations and Cross-Coupling Reactions (e.g., Buchwald-Hartwig)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sioc-journal.cn this compound, with its primary amine functionality, is a suitable substrate for reactions like the Buchwald-Hartwig amination.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds between aryl halides (or pseudohalides) and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and tolerance for various functional groups. wikipedia.orgberkeley.edu The versatility of this reaction allows for the coupling of a wide array of amines with aryl halides, mesylates, and tosylates. orgsyn.orgorgsyn.org

In a potential Buchwald-Hartwig reaction, this compound would serve as the amine coupling partner, reacting with an aryl halide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical, with bidentate phosphine ligands like BINAP and DPPF showing high efficiency for coupling primary amines. wikipedia.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Component | Example | Role |

|---|---|---|

| Aryl Halide | Aryl bromide, Aryl chloride, Aryl iodide | Electrophilic partner |

| Amine | This compound | Nucleophilic partner |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium source |

| Ligand | BINAP, Xantphos, BrettPhos | Stabilizes catalyst, facilitates reaction steps |

| Base | Cs₂CO₃, K₃PO₄, NaOt-Bu | Deprotonates amine |

| Solvent | Toluene (B28343), Dioxane | Reaction medium |

This table presents generalized components for a Buchwald-Hartwig reaction. Specific conditions would need to be optimized for the reaction with this compound.

The nitrile group can also be a handle for metal-catalyzed transformations. For example, nickel-catalyzed reactions can achieve transnitrilation, and palladium catalysts can be used for the cyanation of aryl halides and pseudohalides to form benzonitriles.

Cycloaddition and Heterocyclic Annulation Reactions involving this compound as a Building Block

The functional groups of this compound make it a valuable building block for the synthesis of complex heterocyclic structures.

Cycloaddition Reactions:

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. nih.gov This type of reaction, often involving a 1,3-dipole like an azide (B81097) or a nitrile oxide, is a highly efficient method for constructing five-membered heterocyclic rings. nih.govmdpi.com For example, the reaction of a nitrile with an azide can yield a tetrazole ring, while reaction with a nitrile oxide can produce an oxadiazole, though the latter more commonly involves alkenes or alkynes as dipolarophiles to form isoxazolines or isoxazoles. researchgate.netscielo.br The mechanism is generally concerted, and the regioselectivity can often be predicted and controlled. researchgate.netresearchgate.net

Heterocyclic Annulation:

The ortho-amino-nitrile motif is a classic precursor for the synthesis of fused heterocyclic systems. This arrangement allows for annulation reactions where the amino and nitrile groups are incorporated into a newly formed ring. Such strategies are common in medicinal chemistry for the rapid assembly of privileged scaffolds. nih.gov For example, condensation of an ortho-amino-nitrile with a ketone, followed by cyclization, can lead to the formation of fused pyrimidine rings, such as quinazolines. The synthesis of various nitrogen-containing heterocycles like imidazoles, pyridines, and indoles often relies on metal-catalyzed cyclization strategies. nih.gov

A key example of this compound's sibling isomer, 4-hydroxy-3,5-dimethylbenzonitrile, is its use in the synthesis of diarylpyrimidine-based NNRTIs. d-nb.infomdpi.comosi.lv In these syntheses, the benzonitrile (B105546) derivative is coupled to a substituted pyrimidine core, demonstrating its utility as a building block for complex, biologically active molecules. d-nb.infogoogle.com

Mechanistic Studies of Key Transformations

Mechanism of Buchwald-Hartwig Amination:

The catalytic cycle for the Buchwald-Hartwig amination is well-established and generally involves three key steps. wikipedia.orgnih.gov

Oxidative Addition: A Pd(0) complex, stabilized by phosphine ligands, reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond. This forms a Pd(II) intermediate. nih.govnrochemistry.com

Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) center. A base then removes a proton from the nitrogen atom, forming a palladium-amido complex. nih.gov

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the new C-N bond of the final product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue. nih.govnrochemistry.com

Kinetic studies have shown that the rate-determining step can vary depending on the specific substrates and reaction conditions, but it is often the initial oxidative addition. nih.govimperial.ac.uk

Mechanism of [3+2] Cycloaddition Reactions:

The mechanism of [3+2] cycloaddition reactions involving nitriles has been extensively studied through computational methods like Density Functional Theory (DFT). researchgate.netbohrium.comscielo.org.mx These reactions are typically concerted, meaning the two new sigma bonds are formed in a single transition state, although they may form asynchronously (at slightly different rates). mdpi.comscielo.org.mx

The regioselectivity of the cycloaddition (i.e., the orientation of the 1,3-dipole relative to the nitrile) is controlled by the electronic properties of the reactants. mdpi.com Frontier Molecular Orbital (FMO) theory is often used to predict the outcome, which depends on the relative energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the dipole and the dipolarophile. scielo.br The reaction proceeds through the pathway with the lowest activation energy barrier. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-hydroxy-3,5-dimethylbenzonitrile |

| Etravirine |

| BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) |

| DPPF (1,1'-Bis(diphenylphosphino)ferrocene) |

| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) |

| BrettPhos |

| Pd(OAc)₂ (Palladium(II) acetate) |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |

| Cs₂CO₃ (Caesium carbonate) |

| K₃PO₄ (Potassium phosphate) |

| NaOt-Bu (Sodium tert-butoxide) |

| Toluene |

| Dioxane |

| Tetrazole |

| Oxadiazole |

| Isoxazoline |

| Isoxazole |

| Quinazoline (B50416) |

| Imidazole |

| Pyridine |

| Indole |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Amino 2,5 Dimethylbenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

High-resolution one-dimensional NMR spectroscopy offers precise chemical shift and coupling constant data, which are fundamental for assigning the structure of 3-Amino-2,5-dimethylbenzonitrile.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing nitrile group. For comparison, in the related compound 4-Amino-3,5-dimethylbenzonitrile (B184031), the two aromatic protons appear as a singlet, and the two methyl groups also present as a singlet. In this compound, the two aromatic protons would likely appear as distinct signals due to their different environments relative to the amino and nitrile groups. The amino group protons typically appear as a broad singlet, and the two methyl groups would also be expected to have distinct chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum of this compound will feature signals for the two aromatic CH carbons, the four quaternary aromatic carbons (including the one bearing the nitrile group), the two methyl carbons, and the carbon of the nitrile group. The chemical shift of the nitrile carbon is characteristically found in the 115-125 ppm range. The positions of the aromatic carbon signals are influenced by the substituent effects of the amino and methyl groups. For instance, carbons directly attached to the electron-donating amino and methyl groups will be shielded (shifted to a lower ppm value), while the carbon attached to the electron-withdrawing nitrile group will be deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 135 |

| Aromatic C-NH₂ | - | 140 - 150 |

| Aromatic C-CN | - | 105 - 115 |

| Aromatic C-CH₃ | - | 130 - 140 |

| C≡N | - | 115 - 125 |

| -NH₂ | 3.5 - 5.0 (broad) | - |

| -CH₃ | 2.0 - 2.5 | 15 - 25 |

| Note: These are general predicted ranges and actual values may vary depending on the solvent and other experimental conditions. |

Two-dimensional NMR techniques are invaluable for unambiguously assigning the complex NMR spectra of substituted aromatic compounds like this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. In this compound, COSY would show correlations between the aromatic protons, helping to establish their connectivity on the benzene (B151609) ring. wikipedia.orgscribd.comoxinst.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs (¹³C-¹H). This is crucial for assigning the signals of the protonated aromatic carbons and the methyl groups by linking the proton spectrum to the carbon spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between carbon and proton atoms. This technique is particularly useful for identifying the quaternary carbons by observing their correlations with nearby protons. For example, the protons of the methyl groups would show correlations to the adjacent aromatic carbons, including the quaternary carbons. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the three-dimensional structure and conformation of the molecule. For this compound, NOESY could reveal through-space interactions between the amino protons and the adjacent methyl group protons, or between the different methyl groups.

Vibrational Spectroscopy (Infrared and Raman)

The IR and Raman spectra of this compound are characterized by several key vibrational modes. The most prominent of these is the nitrile (C≡N) stretching vibration, which typically appears as a sharp and intense band in the region of 2220-2240 cm⁻¹ for aromatic nitriles. researchgate.net The exact frequency is sensitive to the electronic effects of the other substituents on the ring. The amino group gives rise to characteristic N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region for a primary amine. C-H stretching vibrations of the aromatic ring and the methyl groups are observed in the 2800-3100 cm⁻¹ region. Aromatic C=C stretching vibrations usually appear in the 1400-1600 cm⁻¹ range. researchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretching | 2220 - 2240 | Medium to Strong, Sharp |

| Amino (-NH₂) | Symmetric & Asymmetric Stretching | 3300 - 3500 | Medium |

| N-H Bending (Scissoring) | 1590 - 1650 | Medium to Strong | |

| Aromatic Ring | C-H Stretching | 3000 - 3100 | Medium to Weak |

| C=C Stretching | 1400 - 1600 | Medium to Weak | |

| Methyl (-CH₃) | C-H Stretching | 2850 - 2970 | Medium |

| Note: These are general expected frequencies and may vary based on the physical state of the sample and intermolecular interactions. |

The vibrational spectra can also provide insights into the conformational preferences of the molecule. For instance, the rotational orientation of the amino group relative to the benzene ring can influence the frequencies and intensities of certain vibrational modes. researchgate.net In substituted aminobenzonitriles, the degree of pyramidalization at the nitrogen atom and the torsional angle of the amino group can be probed by analyzing the N-H stretching and bending modes. acs.org Computational studies on related molecules like 3-aminobenzonitrile (B145674) have shown that different conformers can have distinct vibrational signatures, allowing for their identification and characterization through a combination of experimental and theoretical spectroscopy. researchgate.net

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₀N₂), the molecular ion peak ([M]⁺) in the mass spectrum would appear at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 146.19 g/mol ). chemscene.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of small, stable neutral molecules or radicals, such as HCN from the nitrile group or cleavage of the methyl groups. The NIST WebBook provides a mass spectrum for the related compound 3,5-dimethylbenzonitrile (B1329614), which can serve as a reference for understanding the fragmentation of the aromatic ring system. nist.gov High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition, confirming the molecular formula.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical tool for the unambiguous determination of the elemental composition of a molecule by providing its exact mass with high precision. For this compound (C₉H₁₀N₂), the theoretical exact mass can be calculated.

While specific experimental HRMS data for this compound were not found in the reviewed scientific literature, the expected monoisotopic mass can be determined based on its chemical formula. This calculated value serves as a benchmark for future experimental verification.

Table 1: Theoretical Exact Mass of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₀N₂ |

Note: The value presented is the theoretical monoisotopic mass calculated from the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of the compound of interest is isolated and then subjected to collision-induced dissociation to generate a series of fragment ions. The resulting fragmentation spectrum provides a fingerprint of the molecule's structure.

Table 2: Predicted Fragmentation Behavior of this compound

| Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Potential Neutral Loss |

|---|

Note: The table indicates the absence of specific experimental fragmentation data in the reviewed literature.

X-ray Crystallography for Solid-State Molecular Structure and Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been reported, the structure of its isomer, 4-amino-3,5-dimethylbenzonitrile, has been determined, offering valuable comparative insights. goettingen-research-online.deresearchgate.net

In the crystal structure of 4-amino-3,5-dimethylbenzonitrile, hydrogen bonding is a key structural element. goettingen-research-online.de These interactions influence the packing of the molecules in the crystal lattice. The study of related aminobenzonitriles reveals that the amino group's geometry and its orientation relative to the phenyl ring are important structural features. goettingen-research-online.deresearchgate.net

Table 3: Crystallographic Data for 4-amino-3,5-dimethylbenzonitrile (an isomer of the target compound)

| Parameter | Value | Reference |

|---|---|---|

| Compound Name | 4-amino-3,5-dimethylbenzonitrile | goettingen-research-online.de |

| Chemical Formula | C₉H₁₀N₂ | nih.gov |

| Crystal System | Data not available in abstract | goettingen-research-online.deresearchgate.net |

| Space Group | Data not available in abstract | goettingen-research-online.deresearchgate.net |

Note: The data presented is for an isomer of the target compound, as crystallographic data for this compound is not available in the reviewed literature.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Studies

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful techniques for probing the electronic structure and photophysical properties of molecules. The absorption of UV or visible light promotes a molecule to an excited electronic state, and the subsequent emission of light as fluorescence provides information about the nature of this excited state.

Specific experimental UV-Vis absorption and fluorescence spectra for this compound are not detailed in the available literature. However, the photophysical properties of substituted anilines and benzonitriles are well-documented. acs.orgnii.ac.jpacs.org The position of the amino group relative to the cyano group significantly influences the electronic transitions. acs.org For many aniline (B41778) derivatives, the fluorescence properties, such as quantum yield and lifetime, are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. nii.ac.jp In some cases, dual fluorescence is observed, which is often attributed to intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing cyano group in the excited state. nih.gov The formation of an ICT state can be influenced by the geometry of the molecule, including the twisting of the amino group relative to the phenyl ring. nih.gov

For aminobenzonitriles, the main absorption band is typically assigned to the benzene ¹Lₐ band, which has significant charge-transfer character. acs.org A shoulder at longer wavelengths is often attributed to the ¹Lₑ band with less charge-transfer character. acs.org The fluorescence of aniline is known to have an excitation maximum around 286 nm and an emission maximum around 336 nm. aatbio.com The specific absorption and emission maxima for this compound would be influenced by the positions of the methyl and amino groups.

Table 4: General Photophysical Properties of Related Aminobenzonitriles

| Compound Family | Typical Absorption Maxima (nm) | Typical Emission Maxima (nm) | Key Photophysical Phenomena |

|---|---|---|---|

| Substituted Anilines | Dependent on substitution | Dependent on substitution | Solvatochromism, Intramolecular Charge Transfer (ICT) acs.orgnii.ac.jp |

| Aminobenzonitriles | ~270 (¹Lₐ band) | Varies with substitution and solvent | Dual fluorescence in some isomers acs.org |

Note: This table presents general data for related compound families to provide context, as specific experimental data for this compound were not found in the reviewed literature.

Theoretical and Computational Chemistry Studies of 3 Amino 2,5 Dimethylbenzonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is particularly effective for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For aminobenzonitrile derivatives, DFT calculations, often using functionals like B3LYP, are employed to predict ground state geometries and properties. researchgate.net For instance, in related aminobenzonitriles, DFT has been used to determine bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data. researchgate.net

The presence of the amino and cyano groups, along with the methyl substituents on the benzene (B151609) ring, influences the molecule's geometry. The amino group can exhibit a non-planar conformation relative to the aromatic ring. researchgate.netresearchgate.net DFT calculations can quantify this pyramidalization and the twist angle of the amino group. researchgate.net These structural parameters are crucial as they affect the electronic communication between the amino group's lone pair and the π-system of the benzonitrile (B105546) moiety.

| Property | Calculated Value Range | Significance |

|---|---|---|

| Amino Group Twist Angle (θ) | ~0-47° | Influences electronic conjugation. researchgate.net |

| Amino Group Pyramidalization Angle (ω) | ~6-36° | Describes the non-planarity of the amino nitrogen. researchgate.net |

| C-N (amino) Bond Length | ~1.37-1.41 Å | Indicates the degree of single/double bond character. goettingen-research-online.de |

| Dipole Moment | ~1.1-1.2 D | Reflects the charge distribution in the molecule. researchgate.net |

Ab Initio Methods for Electronic Excited States and Spectroscopic Prediction

Ab initio methods, which are based on first principles without empirical parameters, are essential for studying electronic excited states and predicting spectroscopic properties. Methods like Coupled-Cluster (CC) theory and Time-Dependent Density Functional Theory (TD-DFT) are used to calculate vertical excitation energies and oscillator strengths. researchgate.netarxiv.org These calculations are vital for understanding the photophysical behavior of molecules, including phenomena like intramolecular charge transfer (ICT). researchgate.netmdpi.com

For aminobenzonitriles, the nature of the lowest excited states, often labeled as locally excited (LE) and charge-transfer (CT) states, is a key area of investigation. goettingen-research-online.deacs.org Ab initio calculations can elucidate the character and energy of these states, which is crucial for interpreting fluorescence spectra. arxiv.org For example, in related dimethylaminobenzonitriles, TD-B3LYP calculations have been used to explore the properties of low-lying singlet and triplet states. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by simulating the motion of atoms and molecules over time. acs.org This technique is valuable for exploring the conformational landscape of flexible molecules like 3-Amino-2,5-dimethylbenzonitrile and for studying its interactions with solvent molecules. acs.org

MD simulations can reveal the preferred conformations of the amino and methyl groups and the barriers to their rotation. biorxiv.org In the context of intermolecular interactions, MD can simulate how the molecule interacts with solvent molecules, which is critical for understanding solvent effects on its properties and reactivity. For instance, simulations can model the hydrogen bonding between the amino group and protic solvents. goettingen-research-online.de Nonadiabatic molecular dynamics simulations have been employed to study the transient absorption spectra of related aminobenzonitriles in solution. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies)

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and assign spectral features.

DFT calculations can provide reliable predictions of vibrational frequencies (IR and Raman spectra). researchgate.net By calculating the harmonic vibrational frequencies and scaling them appropriately, a theoretical spectrum can be generated that aids in the assignment of experimental vibrational bands. researchgate.net For the related 3-aminobenzonitrile (B145674), DFT calculations have been used to analyze and assign the observed vibrational wavenumbers to different normal modes of the molecule. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net These predicted shifts are valuable for assigning the resonances in experimental NMR spectra.

Table 2: Computationally Predicted Spectroscopic Data for Aminobenzonitrile Derivatives Note: This table is a generalized representation based on typical computational results for similar molecules.

| Spectroscopic Parameter | Computational Method | Typical Application |

|---|---|---|

| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP) | Assignment of experimental spectra, identification of functional groups. researchgate.net |

| NMR Chemical Shifts (¹H, ¹³C) | DFT (GIAO) | Structural elucidation and assignment of NMR signals. researchgate.net |

| UV-Vis Absorption Maxima | TD-DFT, EOM-CCSD | Prediction of electronic transitions and interpretation of UV-Vis spectra. arxiv.org |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms by locating and characterizing transition states. For reactions involving this compound, such as its synthesis or subsequent chemical transformations, DFT calculations can be used to map out the potential energy surface.

For example, in the synthesis of related benzonitriles, computational methods can help understand the role of catalysts and the energetics of different reaction pathways. acs.org By calculating the activation energies for various proposed steps, the most likely reaction mechanism can be identified. This is particularly useful for understanding reactions that are difficult to study experimentally.

Structure-Reactivity Relationships from Computational Data

By systematically studying a series of related molecules, computational data can be used to establish structure-reactivity relationships. For aminobenzonitriles, this could involve investigating how the position and nature of substituents on the benzene ring affect properties such as the energy of the frontier molecular orbitals (HOMO and LUMO), the charge distribution, and the susceptibility to electrophilic or nucleophilic attack.

For instance, the electron-donating amino group and the electron-withdrawing nitrile group create a push-pull system that influences the molecule's reactivity. Computational studies can quantify the effects of the methyl groups on this electronic system. This information is valuable for predicting the reactivity of this compound in various chemical reactions and for designing new molecules with desired properties. For example, studies on related aminobenzonitriles have shown correlations between the electron-donor ability of substituents and spectroscopic properties. mdpi.com

Applications of 3 Amino 2,5 Dimethylbenzonitrile in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate for Complex Molecules

Aminobenzonitriles are recognized as valuable building blocks in organic synthesis due to the presence of two reactive functional groups: the amino group and the nitrile group. ontosight.ai These groups allow for a variety of chemical transformations, making them key precursors in the construction of more complex molecular architectures.

Precursor for Nitrogen-Containing Heterocycles (e.g., Quinazolines, Pyrimidines)

The amino group of aminobenzonitriles can act as a nucleophile, while the nitrile group can undergo cyclization reactions, positioning them as ideal starting materials for the synthesis of nitrogen-containing heterocycles.

Quinazolines: The synthesis of quinazoline (B50416) and quinazolinone derivatives often involves the reaction of an anthranilic acid derivative (2-aminobenzoic acid) or related amino compounds. For instance, 3-amino-2-methyl-quinazolin-4(3H)-ones can be synthesized from corresponding 2-aminobenzoic acids. ijcpa.inmdpi.com General methods for quinazoline synthesis include multicomponent reactions involving an amine source, aldehydes, and other reagents, demonstrating the versatility of amino-functionalized precursors. openmedicinalchemistryjournal.comresearchgate.netsapub.org While these examples illustrate the general synthetic routes, specific studies detailing the use of 3-Amino-2,5-dimethylbenzonitrile in these reactions are not prominent.

Pyrimidines: Pyrimidine (B1678525) derivatives are of significant interest, particularly in medicinal chemistry. google.comgoogle.commdpi.com The synthesis of complex pyrimidines, such as the HIV non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine, involves the coupling of substituted benzonitriles with pyrimidine cores. google.comgoogle.com These syntheses typically utilize nucleophilic aromatic substitution (SNAr) reactions where an amine or a phenol (B47542) attacks a halogenated pyrimidine. mdpi.comnih.gov For example, various substituted anilines and aminobenzonitriles are coupled with chloropyrimidines to build the final drug scaffold. mdpi.com Although the general reactivity of the amino group makes this compound a plausible candidate for such syntheses, specific examples are not extensively documented.

Building Block for Polyaromatic Systems and Ligands in Organometallic Chemistry

The aromatic nature and reactive groups of this compound suggest its potential as a building block for larger conjugated systems and as a ligand in coordination chemistry.

Polyaromatic Systems: The synthesis of extended π-systems can be achieved by coupling aromatic units. The amino group on the benzonitrile (B105546) ring can be transformed into other functional groups (e.g., via diazotization) that facilitate coupling reactions to build polyaromatic structures.

Ligands in Organometallic Chemistry: Nitriles are well-established ligands in coordination chemistry, typically coordinating to metal centers in a monodentate, end-on fashion through the nitrogen lone pair. nih.gov They are often used as weakly coordinating ligands that can be easily displaced, making them useful in the synthesis of catalysts and other metal complexes. nih.gov Furthermore, the amino group can also act as a coordination site, allowing the molecule to function as a bidentate or bridging ligand. Nitrogen-containing compounds, such as pyridines, are known to act as complexing agents for organometallic catalysts. google.com

Contributions to Functional Materials

The inherent donor-acceptor structure of aminobenzonitriles (amino group as donor, nitrile group as acceptor) is a key feature for the design of functional organic materials with specific electronic and photophysical properties.

Application in Optoelectronic Materials (e.g., OLEDs, TADF Emitters)

The development of materials for organic light-emitting diodes (OLEDs) is a major area of materials science. A key class of materials are those that exhibit thermally activated delayed fluorescence (TADF), which allows for harvesting of both singlet and triplet excitons to achieve high internal quantum efficiencies. nih.govresearchgate.net

The design of TADF emitters often relies on creating molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). nih.gov This is typically achieved by spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), often by linking an electron-donating unit to an electron-accepting unit. nih.govfrontiersin.org Aminobenzonitriles are archetypal donor-acceptor compounds and their derivatives have been studied for their intramolecular charge transfer (ICT) properties. mpg.de While many advanced TADF emitters use more complex donor and acceptor moieties, the fundamental principle makes aminobenzonitrile derivatives interesting candidates for research in this field. nih.govaps.orgrsc.org

Development of Fluorescent Probes and Dyes

The same donor-acceptor characteristics that are useful for OLEDs also make aminobenzonitriles a foundational scaffold for fluorescent dyes and probes. mdpi.combeilstein-journals.org The fluorescence properties of such dyes, including their emission wavelength and quantum yield, are often sensitive to their local environment, such as solvent polarity. rsc.org This solvatochromism is a desirable feature for probes designed to report on the properties of their surroundings. rsc.org

Fluorescent probes are designed by coupling a fluorophore to a reactive moiety that can selectively interact with a target analyte. rsc.orgnsf.gov This interaction then modulates the fluorescence output of the dye. The amino group of this compound can be readily functionalized to attach such reactive groups or to link the benzonitrile core to other molecular systems. nih.gov

Utilization in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The self-assembly of molecules into ordered structures is a cornerstone of this field and is crucial for developing new materials. rsc.orgmdpi.com

Molecules like this compound possess functional groups capable of participating in these key interactions.

Hydrogen Bonding: The primary amino group (-NH₂) is an excellent hydrogen bond donor, while the nitrile nitrogen can act as a hydrogen bond acceptor. This allows for the formation of predictable hydrogen-bonding networks that can guide the self-assembly of molecules in the solid state.

π-π Stacking: The aromatic benzene (B151609) ring can interact with adjacent rings through π-π stacking, further stabilizing crystal packing or assembled structures.

The study of crystal structures of related aminobenzonitriles reveals how these interactions dictate the packing in the solid state. chemrxiv.org The ability to form such defined, non-covalent interactions makes aminobenzonitrile derivatives potential building blocks for crystal engineering and the design of self-assembling soft materials. mdpi.com

Integration into Chemical Informer Libraries for Method Development

The development of robust and efficient synthetic methods is a cornerstone of modern chemistry. To this end, "chemical informer libraries" have been developed as a powerful tool for the systematic evaluation and optimization of new chemical reactions. ontosight.ai These libraries consist of a diverse set of structurally complex and drug-like molecules that are used to test the scope and limitations of a new synthetic method. ontosight.ai By screening a reaction against this curated set of compounds, chemists can rapidly assess its performance across a range of functional groups and steric environments. cymitquimica.com

For instance, a related compound, 4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile, is a known component of the Aryl Halide Chemistry Informer Library developed by Merck. ontosight.aicymitquimica.com This highlights the importance of the substituted dimethylbenzonitrile scaffold in challenging and validating new synthetic methods, particularly in the context of complex, drug-like molecules. ontosight.ai

The potential utility of this compound within an informer library can be illustrated by considering its reactivity in several key transformations:

Cross-Coupling Reactions: The amino group can be a directing group or a point of diversification in various cross-coupling reactions, allowing for the formation of C-N and C-C bonds.

Heterocycle Synthesis: The vicinal arrangement of the amino and nitrile groups could be exploited in condensation reactions to form a variety of heterocyclic systems, which are prevalent in medicinal chemistry.

Nitrile Group Transformations: The nitrile group can be hydrated to an amide, reduced to an amine, or converted to a tetrazole, offering multiple avenues for functional group interconversion.

The inclusion of this compound in a chemical informer library would provide valuable data on the performance of new synthetic methods. The outcomes of these reactions, whether successful or not, would contribute to a deeper understanding of the method's scope and limitations, thereby accelerating its development and adoption by the wider chemical community.

Below is a hypothetical data table illustrating the type of information that could be generated by screening a new palladium-catalyzed C-N coupling reaction against a library that includes this compound.

| Informer Compound | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Notes |

| This compound | Pd(OAc)2 / XPhos | Toluene (B28343) | 100 | 85 | Clean conversion to the desired N-arylated product. |

| Substrate B | Pd(OAc)2 / XPhos | Toluene | 100 | 45 | Steric hindrance from ortho-substituent on the coupling partner. |

| Substrate C | Pd(OAc)2 / XPhos | Toluene | 100 | 92 | Electron-donating group on the coupling partner facilitates the reaction. |

| Substrate D | Pd(OAc)2 / XPhos | Toluene | 100 | 15 | Competing reaction at another nucleophilic site. |

Table 1: Hypothetical Screening Data for a C-N Coupling Reaction

This type of structured data is invaluable for method development, allowing for direct comparison of different catalysts, ligands, and reaction conditions. The insights gained from such screenings enable chemists to build predictive models for reaction outcomes and to design more efficient and robust synthetic routes.

Future Perspectives and Emerging Research Avenues for 3 Amino 2,5 Dimethylbenzonitrile

Development of Novel and Efficient Synthetic Routes

The accessibility of a chemical compound is a critical determinant of its widespread application. For 3-Amino-2,5-dimethylbenzonitrile, the development of novel and efficient synthetic routes is a primary area of future research. While classical methods for the synthesis of aminobenzonitriles exist, often involving multi-step processes with harsh reagents, modern synthetic chemistry is trending towards more elegant and sustainable solutions.

Future synthetic strategies will likely focus on:

Catalytic C-H Amination: Directing the amination of a C-H bond on a substituted toluene (B28343) derivative would represent a highly atom-economical approach. Research into transition-metal catalysis, particularly with earth-abundant metals like iron and cobalt, is a promising direction for achieving this transformation selectively and efficiently. chinesechemsoc.org

Flow Chemistry: The use of microreactor technology can offer significant advantages in terms of safety, scalability, and reaction control, especially for reactions involving potentially hazardous intermediates or exothermic processes. rsc.org

Biocatalysis: The employment of enzymes, such as aldoxime dehydratases, could provide a green and highly selective route to nitrile-containing compounds under mild reaction conditions. semanticscholar.org Research could focus on engineering enzymes to accept substituted benzaldehyde (B42025) precursors to generate the aminobenzonitrile scaffold.

A modified procedure for the synthesis of a related compound, 4-Amino-3,5-dimethylbenzonitrile (B184031), involves the reaction of 4-bromo-2,6-dimethylaniline (B44771) with cuprous cyanide (CuCN) in N-methyl-2-pyrrolidone (NMP) at elevated temperatures. rsc.org Adapting such cyanation reactions to a 3-amino-2,5-dimethylaniline precursor could be a viable, albeit traditional, route.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic C-H Amination | High atom economy, reduced waste | Development of selective and robust catalysts |

| Flow Chemistry | Enhanced safety, scalability, and control | Optimization of reactor design and reaction parameters |

| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme engineering for substrate specificity |

| Modified Cyanation | Utilizes established chemical transformations | Optimization of reaction conditions and purification |

Exploration of Unconventional Reactivity and Catalysis

The juxtaposition of an amino and a nitrile group on the same aromatic ring in this compound opens the door to a wide array of chemical transformations. Future research will undoubtedly explore the unconventional reactivity of this molecule, moving beyond its traditional role as a simple building block.

Key areas of exploration include:

Tandem and Cascade Reactions: The dual functionality of the molecule is ripe for exploitation in one-pot, multi-component reactions. For instance, the amino group can act as a nucleophile to initiate a sequence of reactions, with the nitrile group participating in a subsequent cyclization step. organic-chemistry.orgcardiff.ac.ukbohrium.com This approach allows for the rapid construction of complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and functional materials.

Electrochemical Synthesis: The electrochemical oxidation of the amino group to a nitrile is a known transformation. acs.orgnanoge.orgrsc.org Investigating the electrochemical behavior of this compound could lead to novel synthetic methodologies and the creation of electroactive materials.

Pincer Ligand Synthesis: The aromatic backbone and the strategically placed functional groups could be utilized in the synthesis of novel pincer ligands. These ligands are known to form highly stable and catalytically active complexes with various metals, which can be employed in a range of chemical transformations, including C-H functionalization. acs.org

The synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and o-aminobenzonitriles highlights the potential for the amino and nitrile groups to participate in cyclization reactions. researchgate.net Similar reactivity could be explored for this compound with different electrophiles.

Advanced Functionalization for Tailored Material Properties

The incorporation of polar functional groups, such as the nitrile group, into polymers is a well-established strategy for enhancing their thermal and mechanical properties. acs.org this compound, with its reactive amino group, offers a versatile platform for integration into various polymer backbones, leading to materials with tailored properties.

Future research in this area will likely focus on:

High-Performance Polymers: By incorporating this compound as a monomer or a functional additive, it is possible to develop polymers with high glass transition temperatures (Tg), improved solvent resistance, and enhanced mechanical strength. The amino group allows for covalent incorporation into polymer chains through various polymerization techniques. acs.org

Electrochromic and Optoelectronic Materials: The benzonitrile (B105546) moiety can influence the electronic properties of conjugated polymers. By functionalizing polymer backbones with this compound, it may be possible to create novel materials for applications in electrochromic devices, organic light-emitting diodes (OLEDs), and sensors. bohrium.comresearchgate.net

Functionalized Nanomaterials: The covalent grafting of organic molecules onto the surface of nanomaterials, such as polyoxometalates, can tune their properties for applications in catalysis and materials science. The amino group of this compound provides a convenient handle for such surface functionalization.

The introduction of nitrile groups into styrenic materials is known to improve both mechanical properties and chemical resistance. acs.org This principle can be directly applied by using this compound to create new functional polymers.

Integration with Machine Learning and AI in Chemical Discovery and Design

Key applications include:

Predictive Modeling: ML models can be trained on existing chemical data to predict the properties of new molecules. This can be used to screen virtual libraries of derivatives of this compound for potential applications in pharmaceuticals or materials science, prioritizing synthetic efforts on the most promising candidates. mdpi.com

Retrosynthetic Analysis: AI-powered tools can assist in designing efficient synthetic routes to this compound and its derivatives by analyzing vast databases of chemical reactions. acs.org This can help overcome synthetic challenges and identify novel, more efficient pathways.